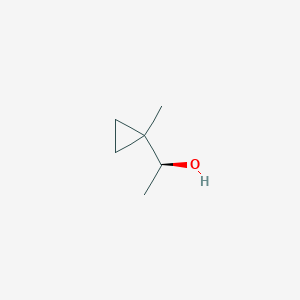

(1s)-1-(1-methylcyclopropyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(1-methylcyclopropyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQPCUMOKHCHSB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1s 1 1 Methylcyclopropyl Ethan 1 Ol

Strategies for the Construction of the 1-methylcyclopropyl Moiety

The formation of the 1-methylcyclopropyl group is a critical step in the synthesis of the target molecule. Two main strategies are employed: the de novo construction of the cyclopropane (B1198618) ring and the modification of a pre-existing cyclopropane structure.

Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene precursor. A common starting material for the synthesis of the 1-methylcyclopropyl moiety is 2-methyl-1-propene. The Simmons-Smith reaction and its variants are powerful methods for this transformation. This reaction typically utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species that adds to the double bond.

| Alkene Precursor | Cyclopropanation Reagent | Product | Yield (%) | Reference |

| 2-Methyl-1-propene | CH₂I₂ / Zn(Cu) | 1,1-Dimethylcyclopropane | 60-70 | General Literature |

| 2-Methyl-1-propene | Et₂Zn / CH₂I₂ | 1,1-Dimethylcyclopropane | >80 | General Literature |

Another approach involves the use of diazo compounds, such as diazomethane, in the presence of a transition metal catalyst like palladium or copper. These reactions proceed via a metal-carbene intermediate that adds to the alkene.

Ring Modification of Pre-existing Cyclopropanes

An alternative to building the cyclopropane ring from an acyclic precursor is to start with a readily available cyclopropane derivative and introduce the necessary substituents. For instance, cyclopropanecarboxylic acid or its esters can be converted to the 1-methylcyclopropyl moiety. A patent describes a method for preparing 1-methylcyclopropanecarboxylic acid from methacrylic acid via a cyclopropanation reaction with a trihalide, followed by dehalogenation. This acid can then be further functionalized.

Formation of the Ethan-1-ol Stereocenter

The crucial step in obtaining the desired (1s)-enantiomer is the stereoselective formation of the alcohol stereocenter. This is typically achieved through either the addition of an organometallic reagent to a carbonyl precursor or the stereoselective reduction of a ketone.

Organometallic Additions to Carbonyl Precursors

This approach involves the reaction of a 1-methylcyclopropyl organometallic reagent with an acetaldehyde (B116499) equivalent, or more commonly, the addition of a methyl organometallic reagent to 1-methylcyclopropanecarbaldehyde. The stereoselectivity of such additions can be controlled by using chiral ligands or auxiliaries.

A key precursor for this strategy is the ketone, 1-(1-methylcyclopropyl)ethanone. This ketone can be synthesized through various methods, including the reaction of 1-methylcyclopropanecarbonitrile with a methyl Grignard reagent or the oxidation of 1-(1-methylcyclopropyl)ethanol.

Stereoselective Reductions of Ketone Intermediates

The most common and well-studied method for accessing (1s)-1-(1-methylcyclopropyl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 1-(1-methylcyclopropyl)ethanone. A variety of chiral reducing agents and catalysts have been developed for this purpose, offering high levels of enantioselectivity.

One of the most effective methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a stoichiometric reducing agent like borane-dimethyl sulfide (B99878) complex (BMS).

| Ketone Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Acetophenone (analogous) | (S)-CBS / BMS | (S)-1-Phenylethanol | >95 | >90 | General Literature |

| 1-(1-methylcyclopropyl)ethanone | (S)-CBS / BMS | This compound | High (expected) | High (expected) | Plausible Route |

Enzymatic reductions using ketoreductases (KREDs) also offer a green and highly selective alternative for the synthesis of chiral alcohols. These biocatalysts can exhibit excellent enantioselectivity and operate under mild reaction conditions.

| Ketone Substrate | Biocatalyst | Product | Enantiomeric Excess (ee %) | Conversion (%) | Reference |

| Various ketones | Ketoreductases (KREDs) | Chiral Alcohols | >99 | >95 | General Biocatalysis Literature |

Multi-Step Synthetic Sequences and Convergent Approaches

The synthesis of this compound is inherently a multi-step process. A common linear sequence involves the initial construction of the 1-methylcyclopropyl moiety, followed by functional group manipulations to introduce the acetyl group, and finally, the stereoselective reduction of the resulting ketone.

A plausible multi-step synthesis is outlined below:

Synthesis of 1-methylcyclopropanecarboxylic acid: Starting from methacrylic acid and employing a cyclopropanation/dehalogenation sequence.

Conversion to 1-(1-methylcyclopropyl)ethanone: The carboxylic acid can be converted to the corresponding acid chloride and then reacted with a methylcuprate reagent, or alternatively, converted to a Weinreb amide followed by reaction with a methyl Grignard reagent.

Asymmetric Reduction: The ketone is then reduced using a stereoselective method, such as the CBS reduction, to yield the target this compound.

Convergent approaches, where different fragments of the molecule are synthesized separately and then combined, can also be envisioned. For instance, a chiral building block containing the ethan-1-ol stereocenter could be coupled with a 1-methylcyclopropyl precursor. However, for a molecule of this size and complexity, a linear approach starting from a cyclopropane precursor is often more efficient. The diastereoselective cyclopropanation of a chiral allylic alcohol is another powerful convergent strategy that can establish both the cyclopropane ring and the adjacent stereocenter in a controlled manner. acs.orgacs.orgnih.govstackexchange.comdocumentsdelivered.com

Comparative Analysis of Synthetic Route Efficiency and Step Economy

Route A: Catalytic Asymmetric Methylation of a Prochiral Ketone

This approach focuses on the enantioselective addition of a methyl group to the prochiral ketone, 1-(1-methylcyclopropyl)ethan-1-one. The key step is the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Asymmetric Methylation: The crucial step involves the enantioselective addition of a methyl organometallic reagent, such as methylmagnesium bromide, to the ketone. The use of chiral ligands to induce asymmetry in Grignard additions to ketones has been an area of active research. For instance, chiral biaryl diamine ligands have shown promise in achieving high enantioselectivity in the addition of organomagnesium reagents to ketones. acs.org Based on analogous systems, it is reasonable to project that this step could proceed with good yield and high enantioselectivity.

Number of Steps: Approximately 3-4 steps from commercially available starting materials.

Key Challenge: Achieving high enantioselectivity in the methylation of a sterically demanding ketone. The development and optimization of the chiral catalyst system would be critical.

Step Economy: The route is relatively direct, with the key bond formation occurring in the final step.

Route B: Asymmetric Addition of a 1-Methylcyclopropyl Nucleophile to Acetaldehyde

This strategy reverses the roles of the nucleophile and electrophile, employing an asymmetric addition of a 1-methylcyclopropyl organometallic reagent to acetaldehyde.

Synthesis of the 1-Methylcyclopropyl Organometallic Reagent: The formation of 1-methylcyclopropylmagnesium bromide from 1-bromo-1-methylcyclopropane (B1340669) is a feasible step. However, the stability of such strained Grignard reagents can be a concern, potentially leading to side reactions.

Asymmetric Addition to Acetaldehyde: The enantioselective addition of organometallic reagents to aldehydes is a well-established field. A variety of chiral ligands and catalysts are known to provide high levels of stereocontrol in such reactions. The challenge would be to find a suitable catalytic system that is effective for the sterically hindered 1-methylcyclopropyl nucleophile.

Number of Steps: Approximately 3 steps from commercially available precursors.

Key Challenge: The preparation and stability of the 1-methylcyclopropyl organometallic reagent and achieving high enantioselectivity in its addition to acetaldehyde.

Step Economy: Similar to Route A, this is a convergent approach with good step economy in principle.

Route C: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This classical approach utilizes a chiral auxiliary to direct the stereochemistry of a key bond-forming reaction, followed by the removal of the auxiliary. Evans oxazolidinone auxiliaries are a prime example of this strategy. wikipedia.orgsantiago-lab.com

Synthetic Sequence:

Attachment of Chiral Auxiliary: A suitable precursor, such as 1-methylcyclopropanecarboxylic acid, would be coupled to a chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one.

Diastereoselective Alkylation: The resulting chiral imide would be enolized and then alkylated with a methyl electrophile (e.g., methyl iodide). The steric bulk of the chiral auxiliary would direct the approach of the electrophile, leading to a high diastereomeric excess.

Cleavage of the Auxiliary: The final step involves the removal of the chiral auxiliary to yield the desired this compound. This can often be achieved via reductive or hydrolytic cleavage.

Number of Steps: Typically 4-5 steps, including attachment and removal of the auxiliary.

Key Advantage: Often provides high and predictable stereocontrol. The chiral auxiliary can usually be recovered and reused.

Step Economy: This route is generally less step-economical than the catalytic asymmetric routes due to the additional steps of attaching and removing the auxiliary.

Comparative Data Table

The following table summarizes the estimated efficiency and step economy of the three proposed synthetic routes. The values for yield and enantiomeric/diastereomeric excess are projections based on literature precedents for similar transformations and would require experimental validation for this specific target molecule.

| Metric | Route A: Asymmetric Methylation | Route B: Asymmetric Cyclopropylation | Route C: Chiral Auxiliary |

| Starting Materials | Isobutylene (B52900), Acetyl Chloride | 1-Bromo-1-methylcyclopropane, Acetaldehyde | 1-Methylcyclopropanecarboxylic acid, Chiral Auxiliary |

| Number of Linear Steps | ~3-4 | ~3 | ~4-5 |

| Key Transformation | Enantioselective methylation of a ketone | Enantioselective addition of a Grignard reagent to an aldehyde | Diastereoselective alkylation |

| Projected Overall Yield | Moderate to Good | Moderate | Moderate to Good |

| Projected Stereoselectivity (ee/de) | >90% ee | >90% ee | >95% de |

| Step Economy | Good | Good | Moderate |

| Key Challenges | Catalyst development for hindered ketone | Stability of Grignard reagent, Catalyst development | Longer sequence, Auxiliary recovery |

All three proposed synthetic routes offer plausible pathways to this compound. Routes A and B, the catalytic asymmetric approaches, are more step-economical and represent a more modern and potentially scalable strategy. However, they rely on the successful development of a highly selective catalyst for either the methylation of a sterically hindered ketone or the addition of a strained cyclopropyl (B3062369) nucleophile. Route C, the chiral auxiliary-mediated synthesis, offers a more classical and often highly reliable method for achieving excellent stereocontrol, albeit at the cost of a longer synthetic sequence. The ultimate choice of synthetic route would depend on factors such as the desired scale of synthesis, the availability and cost of catalysts and reagents, and the amenability of the key stereodetermining step to optimization.

Stereochemical Aspects and Enantioselective Synthesis of 1s 1 1 Methylcyclopropyl Ethan 1 Ol

Asymmetric Synthesis Strategies for the 1S Enantiomer

Asymmetric synthesis aims to directly produce a single enantiomer from an achiral or prochiral starting material, thereby avoiding the 50% theoretical yield limit of classical resolution.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of (1s)-1-(1-methylcyclopropyl)ethan-1-ol, a common strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a 1-methylcyclopropyl carboxylic acid precursor. researchgate.net The resulting imide can then undergo a diastereoselective reaction, for example, with a methyl organometallic reagent. The steric hindrance provided by the auxiliary directs the incoming nucleophile to one face of the molecule, establishing the desired stereocenter. Subsequent removal of the auxiliary would yield a chiral ketone or carboxylic acid derivative, which can then be converted to the target alcohol. The success of this method hinges on high diastereoselectivity in the key bond-forming step and a clean, non-racemizing cleavage of the auxiliary. researchgate.net

While a specific application to 1-(1-methylcyclopropyl)ethan-1-ol is not prominently documented, the effectiveness of this approach is well-established for a wide range of substrates. The table below illustrates the high diastereoselectivity typically achieved in alkylation reactions using a related chiral auxiliary. nih.gov

Table 1: Diastereoselective Alkylation using a (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary Data adapted from studies on a related system to illustrate typical efficiencies.

| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | NaHMDS | >99:1 | 95 |

| Allyl iodide | NaHMDS | >99:1 | 92 |

| Propargyl bromide | LiHMDS | >99:1 | 85 |

| Ethyl iodide | NaHMDS | >99:1 | 94 |

The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. For molecules containing a cyclopropyl (B3062369) ketone moiety, enantioselective transformations can be mediated by chiral Lewis acids or organocatalysts. These catalysts can coordinate to the substrate, creating a chiral environment that biases the reaction pathway toward one enantiomer. nih.gov

One advanced strategy involves the dual-catalyst system for enantioselective photocycloaddition, where a chiral Lewis acid works in tandem with a transition metal photoredox catalyst. nih.gov While this specific reaction produces a cyclopentane (B165970) rather than reducing the ketone, it demonstrates a powerful principle for controlling stereochemistry in aryl cyclopropyl ketones through chiral catalysis. The chiral Lewis acid activates the ketone and controls the facial selectivity of the subsequent radical addition. nih.gov

The following table presents data from an enantioselective cycloaddition of an aryl cyclopropyl ketone, showcasing the high levels of enantioselectivity achievable with this catalytic approach. nih.gov

Table 2: Enantioselective [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone with Styrene Illustrative data from a study on a related cyclopropyl ketone system.

| Chiral Catalyst | Photocatalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) |

| Sc(OTf)₃ / Chiral Ligand | Ru(bpy)₃(PF₆)₂ | CH₂Cl₂ | 95 | 93% |

The most direct approach to this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(1-methylcyclopropyl)ethan-1-one. This transformation can be achieved using chiral reducing agents or, more commonly, a stoichiometric reductant like borane (B79455) in the presence of a chiral catalyst.

A widely used and reliable method is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst. mdpi.com The catalyst coordinates with both the borane and the ketone's carbonyl group, holding the ketone in a rigid conformation. This forces the hydride to be delivered to one specific face of the carbonyl, resulting in the formation of one enantiomer of the alcohol with high selectivity. mdpi.com The predictability and high enantioselectivity of the CBS reduction make it a powerful tool for synthesizing chiral secondary alcohols.

The table below shows typical results for the enantioselective reduction of various aliphatic ketones using an in-situ-generated oxazaborolidine catalyst, which serves as a strong analogue for the reduction of 1-(1-methylcyclopropyl)ethan-1-one. mdpi.com

Table 3: Asymmetric Reduction of Aliphatic Ketones with an In Situ Generated Oxazaborolidine Catalyst Data from a study on analogous aliphatic ketones to demonstrate expected selectivity.

| Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) |

| Acetophenone | 10 | 95 | 96% |

| 3,3-Dimethyl-2-butanone | 10 | 88 | 89% |

| 2-Octanone | 10 | 91 | 81% |

| Benzylacetone | 10 | 94 | 69% |

Diastereoselective synthesis involves creating a new stereocenter under the influence of a pre-existing one within the molecule. This strategy can be applied to construct the 1-(1-methylcyclopropyl)ethan-1-ol framework if one part of the molecule already contains a chiral center. For instance, a chiral aldehyde could be reacted with a 1-methylcyclopropyl organometallic reagent. The stereochemical outcome of the addition would be governed by established models like Felkin-Anh or Cram chelation, depending on the substrate and reaction conditions.

Another relevant approach is the diastereoselective functionalization of a chiral cyclopropane (B1198618) derivative. Research has shown that chiral, non-racemic bromocyclopropanes can undergo formal nucleophilic substitution to produce highly substituted cyclopropanes with excellent diastereoselectivity. mdpi.com The key to this methodology is the use of a chiral center on the cyclopropane ring to direct the configuration of newly installed adjacent stereocenters. mdpi.com While this creates a more complex product, the underlying principle of using an existing stereocenter to control the formation of another is central to diastereoselective synthesis.

Kinetic and Dynamic Kinetic Resolution Methods

Resolution methods are used to separate a racemic mixture of enantiomers. Kinetic resolution achieves this by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org

In a chemical kinetic resolution of racemic (±)-1-(1-methylcyclopropyl)ethan-1-ol, the mixture would be reacted with a sub-stoichiometric amount of a chiral acylating agent in the presence of a suitable catalyst. One enantiomer (e.g., the R-enantiomer) reacts faster with the acylating agent to form an ester, while the desired (S)-enantiomer reacts more slowly. By stopping the reaction at approximately 50% conversion, the unreacted starting material can be recovered, now highly enriched in the slower-reacting (S)-enantiomer. The esterified (R)-enantiomer can also be isolated and hydrolyzed back to the alcohol if needed.

The efficiency of this separation is determined by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow). A high selectivity factor is necessary to achieve high enantiomeric excess for both the recovered alcohol and the ester product. Acylative kinetic resolutions are a common and practical method for obtaining enantiopure alcohols. rsc.org

The following table provides representative data for the kinetic resolution of a racemic secondary alcohol via acylation, illustrating the typical outcomes of such a process.

Table 4: Example of Acylative Kinetic Resolution of a Racemic Secondary Alcohol Illustrative data for a model system to show the principle of kinetic resolution.

| Chiral Acylating Agent | Catalyst | Conversion (%) | Recovered Alcohol ee | Ester Product ee | Selectivity (s) |

| Isopropenyl Acetate | Lipase (B570770) | ~50 | >99% | 96% | >200 |

| (R)-2-Phenoxypropanoic Anhydride | Chiral Amine | 51 | 95% | 92% | 73 |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign method for the separation of enantiomers. This technique leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For tertiary alcohols like 1-(1-methylcyclopropyl)ethan-1-ol, EKR can be particularly challenging due to the steric hindrance around the hydroxyl group. However, successful resolutions of structurally similar tertiary alcohols have been reported.

Table 1: Representative Enzymatic Kinetic Resolution of Tertiary Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) |

|---|---|---|---|---|---|---|

| rac-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl butyrate | Heptane | 45 | >99 (R-ester) | ~98 (S-alcohol) |

| rac-1-Methyl-2,3-dihydro-1H-inden-1-ol | CAL-A | Vinyl butyrate | Isooctane | 44 | 96 (R-ester) | ~94 (S-alcohol) |

Data is illustrative and based on analogous systems reported in the literature. scielo.brbohrium.com

The efficiency of an enzymatic resolution is often quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of a synthetically useful resolution. nih.gov

Classical Resolution of Racemic Mixtures

Classical resolution involves the separation of a racemic mixture by converting the enantiomers into a pair of diastereomers through reaction with a chiral resolving agent. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. For alcohols, a common strategy involves derivatization with a chiral carboxylic acid to form diastereomeric esters. libretexts.org

The process typically involves the following steps:

Derivatization: The racemic alcohol is reacted with an enantiomerically pure chiral acid (or its derivative, like an acyl chloride) to form a mixture of diastereomeric esters.

Separation: The diastereomeric esters are separated based on their differing physical properties, most commonly through fractional crystallization.

Hydrolysis: The separated diastereomers are then hydrolyzed to yield the enantiomerically pure alcohols and recover the chiral auxiliary.

Commonly used chiral resolving agents for alcohols include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically. While this method is well-established, it can be time-consuming and labor-intensive, often requiring multiple recrystallization steps to achieve high enantiomeric purity. libretexts.org

Advanced Methodologies for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is critical in asymmetric synthesis. Several advanced analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. chromatographyonline.comgcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For volatile compounds like 1-(1-methylcyclopropyl)ethan-1-ol, chiral gas chromatography is particularly well-suited. researchgate.net A variety of CSPs based on cyclodextrin (B1172386) derivatives are commercially available and have shown broad applicability for the separation of chiral alcohols. chromatographyonline.comchromatographyonline.comuni-muenchen.de The choice of the specific chiral column and the chromatographic conditions (e.g., temperature program, carrier gas flow rate) are optimized to achieve baseline separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). libretexts.orgfrontiersin.org Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the enantiomers of a chiral analyte. harvard.edu This interaction induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio. libretexts.org Alternatively, derivatization with a chiral derivatizing agent, such as Mosher's acid, converts the enantiomers into diastereomers which will exhibit distinct NMR spectra. researchgate.net

Mechanistic Insights into Stereocontrol in Asymmetric Synthesis

The enantioselective synthesis of chiral cyclopropyl alcohols, such as this compound, can be achieved through various strategies, with the stereochemical outcome being dictated by the mechanism of the key bond-forming step. One powerful approach involves the catalytic asymmetric addition of an organometallic reagent to a prochiral ketone.

For the synthesis of related cyclopropyl carbinols, methods involving the enantioselective addition of organozinc reagents to enals, followed by a directed cyclopropanation, have been developed. nih.govnih.govacs.org In these reactions, a chiral catalyst, often an amino alcohol, complexes with the organozinc reagent to create a chiral environment. The stereochemical outcome is determined by the facial selectivity of the addition to the carbonyl group, which is influenced by the steric and electronic properties of the substrate, reagent, and catalyst. numberanalytics.com

Chemical Transformations and Reaction Mechanisms of 1s 1 1 Methylcyclopropyl Ethan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl (-OH) group in (1s)-1-(1-methylcyclopropyl)ethan-1-ol is the primary site for several fundamental organic transformations, including oxidation, nucleophilic substitution, esterification, etherification, and elimination.

Oxidation Reactions (e.g., to Ketone)

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(1-methylcyclopropyl)ethanone. libretexts.orgkhanacademy.org This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and sensitivity of the substrate. libretexts.org

Common oxidizing agents include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid. libretexts.orgchemguide.co.uk Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids and are also highly effective for oxidizing secondary alcohols to ketones. libretexts.org Modern methods often employ reagents like Dess-Martin periodinane (DMP) or catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for their high yields and mild reaction conditions. organic-chemistry.org

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. Subsequent removal of the alpha-proton by a base (such as water) facilitates the elimination of a reduced chromium species, resulting in the formation of the ketone.

| Oxidizing Agent/System | Typical Conditions | Key Characteristics |

|---|---|---|

| Sodium/Potassium Dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in H₂SO₄/H₂O | Heating | Strong oxidizing agent, harsh conditions. chemguide.co.uk |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Milder reagent, avoids acidic conditions. libretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | High yields, neutral conditions, short reaction times. |

| TEMPO (catalytic) with a co-oxidant (e.g., NaOCl) | Biphasic system (e.g., CH₂Cl₂/H₂O), room temperature | Highly selective, mild, and environmentally friendly ("green") conditions. organic-chemistry.org |

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

Nucleophilic substitution at the secondary carbon of this compound is complicated by the poor leaving group nature of the hydroxyl group. To facilitate substitution, the -OH group must first be converted into a better leaving group, typically by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate, OTs) or a halide. pearson.com The reaction can then proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. masterorganicchemistry.comleah4sci.comyoutube.com

Sₙ1 Pathway : This pathway involves a two-step mechanism where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comamherst.edu For this compound, the formation of a secondary carbocation adjacent to the cyclopropyl (B3062369) ring is stabilized by the ring's ability to donate electron density, a property that can favor the Sₙ1 mechanism. researchgate.netbohrium.com This pathway is favored by polar protic solvents, weak nucleophiles, and tertiary or stabilized secondary substrates. youtube.com The intermediate carbocation is planar, leading to a loss of stereochemistry and the formation of a racemic or diastereomeric mixture of products. masterorganicchemistry.com

Sₙ2 Pathway : This pathway is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. leah4sci.comamherst.edu This mechanism is favored by strong nucleophiles, polar aprotic solvents, and unhindered (methyl or primary) substrates. youtube.com For a secondary substrate like this compound, the Sₙ2 pathway is possible but may be slower due to steric hindrance from the methyl and 1-methylcyclopropyl groups. The reaction proceeds with an inversion of stereochemistry at the reaction center. leah4sci.com

It is crucial to note that the cyclopropylcarbinyl carbocation intermediate formed in potential Sₙ1 reactions is highly prone to rearrangement and ring-opening, which often competes with direct nucleophilic attack (see Section 4.2.1). researchgate.netbohrium.com

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate. masterorganicchemistry.com | One step, concerted. leah4sci.com |

| Favored by | Weak nucleophiles, polar protic solvents. youtube.com | Strong nucleophiles, polar aprotic solvents. youtube.com |

| Substrate | Secondary, stabilized by adjacent cyclopropyl group. researchgate.net | Secondary, potential for steric hindrance. |

| Stereochemistry | Loss of stereochemistry (racemization/diastereomerization). masterorganicchemistry.com | Inversion of configuration. leah4sci.com |

| Competing Reactions | Elimination (E1), Ring-opening. researchgate.net | Elimination (E2). libretexts.org |

Esterification and Etherification Reactions

Esterification : this compound can be converted to an ester through reaction with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.com The reaction is an equilibrium, and is typically driven to completion by removing water or using the alcohol as the solvent. uakron.edu

Etherification : The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide. wisc.edu Alternatively, under acidic conditions, reaction with another alcohol can lead to ether formation, though this is less common and can be complicated by competing dehydration and rearrangement reactions.

Elimination Reactions (e.g., Dehydration)

The dehydration of this compound to form an alkene is a type of elimination reaction. This is typically achieved by heating the alcohol with a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). For secondary alcohols, the reaction generally proceeds through an E1 mechanism. libretexts.org

The E1 mechanism involves:

Protonation of the hydroxyl group by the acid to form a good leaving group (-OH₂⁺).

Loss of a water molecule to form a secondary cyclopropylcarbinyl-stabilized carbocation.

A base (e.g., water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

Two major alkene products are possible, depending on which adjacent proton is removed:

1-(1-methylcyclopropyl)ethene : Formed by removing a proton from the adjacent methyl group.

1-ethylidene-1-methylcyclopropane : Formed by removing a proton from the methine carbon of the cyclopropyl ring. This product would likely be less stable due to the introduction of an exocyclic double bond to the strained ring.

According to Zaitsev's rule, the more substituted (and thus more stable) alkene is typically the major product. However, the formation of the carbocation intermediate can also lead to ring-opening as a competing pathway. researchgate.net

Reactions Involving the Cyclopropyl Ring System

The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to reactions that relieve this strain.

Ring-Opening Reactions (e.g., Acid-Catalyzed, Radical-Mediated)

The proximity of the hydroxyl group to the cyclopropyl ring in this compound creates a cyclopropylcarbinyl system, which is renowned for its propensity to undergo ring-opening reactions under both cationic and radical conditions. ucl.ac.ukpsu.edu

Acid-Catalyzed Ring-Opening : Under acidic conditions, the formation of a carbocation adjacent to the cyclopropyl ring (as in Sₙ1 or E1 pathways) can trigger a rapid rearrangement. researchgate.netbohrium.com The strained C-C bonds of the cyclopropyl ring can participate in stabilizing the positive charge, leading to a non-classical carbocation intermediate. This intermediate can then be captured by a nucleophile or lose a proton, resulting in ring-opened products, typically homoallylic alcohols or alkenes. The cleavage of the cyclopropane (B1198618) ring is a key pathway that often outcompetes simple substitution or elimination. researchgate.netresearchgate.net

Radical-Mediated Ring-Opening : The cyclopropylcarbinyl radical is exceptionally unstable and undergoes an extremely rapid, irreversible ring-opening to form the more stable homoallylic radical. psu.eduresearchgate.net The rate of this ring-opening is so fast (on the order of 10⁸ s⁻¹) that cyclopropylcarbinyl systems are often employed as "radical clocks" to probe the mechanisms of radical reactions. psu.edu A radical could be generated at the carbinol carbon of this compound through various methods, such as Barton deoxygenation or conversion to an iodide followed by treatment with a radical initiator. ucl.ac.uk The ring-opening process typically involves the cleavage of one of the internal cyclopropyl bonds to yield a substituted butenyl radical, which can then be trapped or undergo further reaction. nih.gov

| Reaction Type | Key Intermediate | Driving Force | Typical Products |

|---|---|---|---|

| Acid-Catalyzed | Cyclopropylcarbinyl Cation (non-classical) | Relief of ring strain, formation of a stable carbocation. researchgate.net | Homoallylic alcohols, cyclobutyl derivatives, rearranged alkenes. bohrium.com |

| Radical-Mediated | Cyclopropylcarbinyl Radical | Relief of ring strain, formation of a more stable homoallylic radical. psu.edu | Homoallylic compounds (alkenes, alcohols, etc.). ucl.ac.uk |

Rearrangement Reactions Involving Ring Expansion or Contraction

Acid-catalyzed dehydration of this compound is expected to proceed via the formation of a tertiary carbocation. This intermediate, the 1-(1-methylcyclopropyl)ethyl cation, is a cyclopropylcarbinyl cation, a species known for its propensity to undergo rapid skeletal rearrangements to relieve the inherent strain of the three-membered ring. nih.gov This can lead to ring-expanded products.

The primary rearrangement pathway involves the migration of one of the cyclopropyl C-C bonds to the adjacent carbocationic center. This results in the expansion of the three-membered ring to a more stable four-membered cyclobutyl cation. Subsequent loss of a proton from an adjacent carbon atom would lead to the formation of various isomeric methylcyclobutenes. The regioselectivity of the proton elimination would be influenced by the stability of the resulting alkene, with the most substituted alkene generally being the major product.

Alternatively, under certain conditions, contraction of a larger ring can occur if it leads to a more stabilized carbocation, though this is less likely in this specific case. The driving force for these rearrangements is the significant release of ring strain associated with the opening of the cyclopropane ring. nih.gov

Table 1: Plausible Ring-Expanded Products from Rearrangement of the 1-(1-methylcyclopropyl)ethyl Cation

| Product Name | Structure |

| 1,2-Dimethylcyclobutene | |

| 2,3-Dimethylcyclobutene | |

| 1-Ethyl-2-methylcyclobutene |

Note: The formation of these products is hypothetical and based on established principles of carbocation rearrangements.

Electrophilic and Nucleophilic Additions to the Cyclopropane Ring

The cyclopropane ring in this compound possesses partial double bond character and can be susceptible to electrophilic attack. docbrown.infolibretexts.org Strong electrophiles can add to the cyclopropane ring, leading to its opening. For instance, the reaction with a halogen such as bromine (Br₂) in a non-polar solvent would likely proceed through the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion, resulting in a 1,3-dibromoalkane. libretexts.orgchemguide.co.uk The regioselectivity of this addition would be governed by the stability of the resulting carbocation-like transition state.

Nucleophilic additions to the cyclopropane ring are less common and typically require the presence of a good leaving group or activation of the ring. In the context of this compound, a nucleophilic attack on the cyclopropane ring itself is unlikely under standard conditions. However, if the hydroxyl group is protonated and leaves as water, the resulting carbocation could be attacked by a nucleophile. This would be considered a nucleophilic substitution reaction with rearrangement (as discussed in 4.2.2) rather than a direct addition to the cyclopropane ring.

Skeletal Rearrangements (e.g., Pinacol-type Rearrangements)

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a skeletal rearrangement to form a ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While this compound is not a 1,2-diol, a closely related hypothetical compound, 1-(1-methylcyclopropyl)ethane-1,2-diol, would be expected to undergo a pinacol-type rearrangement under acidic conditions.

The mechanism would involve the protonation of one of the hydroxyl groups, followed by the departure of a water molecule to form a carbocation. byjus.com Given the two hydroxyl groups, two possible carbocations could be formed. Protonation of the hydroxyl group at C2 would lead to a secondary carbocation, while protonation of the hydroxyl group at C1 would result in a tertiary carbocation adjacent to the cyclopropyl group. The tertiary carbocation is significantly more stable and would form preferentially.

Once the tertiary carbocation is formed, a 1,2-migratory shift would occur. The group with the highest migratory aptitude would shift to the adjacent carbon. In this case, the potential migrating groups are a methyl group and the cyclopropyl group. The cyclopropyl group has a high migratory aptitude due to its ability to stabilize a positive charge through its unique electronic structure. Therefore, the migration of the cyclopropyl group is anticipated, leading to a resonance-stabilized oxonium ion. libretexts.org Deprotonation of this intermediate would yield the final product, a ketone with an expanded ring system or a rearranged carbon skeleton. If the cyclopropyl ring itself migrates and opens, it can lead to a ring-expanded ketone.

Table 2: Hypothetical Pinacol Rearrangement of 1-(1-methylcyclopropyl)ethane-1,2-diol

| Reactant | Intermediate Carbocation | Migrating Group | Product |

| 1-(1-methylcyclopropyl)ethane-1,2-diol | Tertiary carbocation at C1 | Cyclopropyl group | Ring-expanded ketone |

Detailed Mechanistic Investigations of Key Transformations

Due to the absence of specific experimental studies on this compound, this section will outline the theoretical and experimental approaches that could be employed to investigate the mechanisms of its key transformations.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. wikipedia.org For the rearrangement reactions of this compound, several KIE experiments could be designed.

For instance, to probe the nature of the transition state during the acid-catalyzed dehydration and rearrangement, a deuterium (B1214612) atom could be introduced at the carbinol carbon (C1). A secondary kinetic isotope effect (SKIE) would be expected. wikipedia.org If the reaction proceeds through a carbocation intermediate (an SN1-like process), a small normal or inverse SKIE (kH/kD ≠ 1) would be observed, indicative of a change in hybridization at C1 from sp³ in the reactant to sp² in the transition state. rsc.orgnih.gov

To investigate the timing of C-O bond cleavage relative to the rearrangement, the reaction could be carried out in a deuterated solvent (e.g., D₂O/D₂SO₄). A solvent isotope effect (SIE) would provide insight into the role of the solvent in the protonation and carbocation formation steps. nih.gov

Table 3: Potential KIE Studies for the Rearrangement of this compound

| Isotopic Labeling | Measured Effect | Mechanistic Insight |

| Deuterium at C1 | Secondary KIE (kH/kD) | Information on the hybridization of C1 in the transition state. |

| Deuterated Solvent (e.g., D₂O) | Solvent Isotope Effect | Role of solvent in proton transfer and carbocation formation. |

Computational chemistry provides a powerful means to investigate the intricate details of reaction mechanisms, including the structures and energies of transition states and intermediates. nih.gov For the rearrangements of the 1-(1-methylcyclopropyl)ethyl cation, density functional theory (DFT) or higher-level ab initio calculations could be employed to map out the potential energy surface. chemrxiv.org

These calculations would allow for the characterization of the geometries of the transition states for the ring-opening and ring-expansion steps. The calculated activation energies for the different possible pathways would help to predict the major products of the reaction. Furthermore, computational methods can be used to analyze the electronic structure of the cyclopropylcarbinyl cation, providing insights into its bonding and the reasons for its facile rearrangement. nih.govrsc.org Natural Bond Orbital (NBO) analysis, for example, could be used to quantify the delocalization of the positive charge.

By combining the results of these computational studies with experimental data, such as that obtained from KIE studies, a comprehensive and detailed understanding of the reaction mechanisms of this compound can be achieved.

Advanced Spectroscopic and Chiroptical Analysis of 1s 1 1 Methylcyclopropyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the three-dimensional structure of organic molecules, including the relative and absolute stereochemistry of chiral centers. For a molecule such as (1s)-1-(1-methylcyclopropyl)ethan-1-ol, with a single stereocenter, a suite of advanced NMR experiments can be employed to confirm its configuration and analyze its conformational preferences in solution.

Chiral Shift Reagents and Anisotropic Effects

To determine the enantiomeric purity and to assign the absolute configuration of a chiral alcohol, chiral shift reagents (CSRs) are often utilized. These are typically lanthanide complexes, such as derivatives of Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which are themselves chiral. When a CSR is added to a solution of a chiral analyte like this compound, they form diastereomeric complexes.

The paramagnetic nature of the lanthanide ion in the CSR induces significant changes in the chemical shifts of the protons and carbons of the analyte. Due to the different spatial arrangements of the two diastereomeric complexes, the magnitude of these induced shifts will be different for each enantiomer. This results in the separation of signals for the (1S) and (1R) enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.

The anisotropic effects of the CSR can also be used to deduce the absolute configuration by creating a conformational model of the diastereomeric complex and comparing the observed induced shifts with those predicted by the model. The protons closest to the lanthanide ion will experience the largest shifts.

Illustrative Data Table: Hypothetical Lanthanide-Induced Shifts (LIS) for this compound

| Proton/Carbon | Original Chemical Shift (δ, ppm) | Chemical Shift with (R)-CSR (δ, ppm) | Lanthanide-Induced Shift (Δδ, ppm) |

| ¹H NMR | |||

| -OH | ~1.5 | ~5.8 | +4.3 |

| -CH(OH) | ~3.5 | ~6.2 | +2.7 |

| -CH₃ (ethyl) | ~1.2 | ~2.5 | +1.3 |

| -CH₃ (cyclopropyl) | ~1.1 | ~1.8 | +0.7 |

| Cyclopropyl (B3062369) CH₂ | ~0.4-0.6 | ~0.9-1.2 | +0.5-0.6 |

| ¹³C NMR | |||

| C-OH | ~70 | ~75 | +5 |

| C-q (cyclopropyl) | ~20 | ~22 | +2 |

| -CH₃ (ethyl) | ~25 | ~27 | +2 |

| -CH₃ (cyclopropyl) | ~18 | ~19 | +1 |

| Cyclopropyl CH₂ | ~10-12 | ~11-13 | +1 |

Note: The magnitude and sign of the induced shifts are hypothetical and depend on the specific CSR used and the experimental conditions.

NOESY/ROESY for Conformational Analysis and Proximity Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that detect through-space interactions between protons that are in close proximity (typically < 5 Å). For a flexible molecule like this compound, these experiments provide crucial information about its preferred conformation in solution.

By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to establish proximity relationships between different parts of the molecule. For instance, correlations between the protons of the ethyl group's methyl and the protons on the cyclopropyl ring would indicate a conformation where these groups are spatially close. Specifically, a NOE between the hydroxyl proton and the methyl protons of the ethyl group or the cyclopropyl methyl group would provide insight into the rotational conformation around the C-O bond.

Illustrative Data Table: Expected NOESY/ROESY Correlations for a Plausible Conformation of this compound

| Interacting Protons | Expected NOE/ROE Intensity | Implied Proximity |

| H(-CH(OH)) ↔ H(-CH₃ ethyl) | Strong | Close spatial relationship |

| H(-CH(OH)) ↔ H(cyclopropyl CH₂) | Medium | Proximity depending on conformation |

| H(-CH₃ ethyl) ↔ H(-CH₃ cyclopropyl) | Weak to Medium | Indicates specific rotational conformers |

| H(-OH) ↔ H(-CH(OH)) | Medium | Confirms through-space proximity |

| H(-OH) ↔ H(cyclopropyl CH₂) | Weak | Dependent on hydrogen bonding and conformation |

2D NMR Techniques for Complex Structural Elucidation

A combination of 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in the spectrum of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the identification of spin systems. For instance, the methine proton of the ethan-1-ol moiety would show a correlation to the methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the methine and methyl groups of the ethyl moiety, as well as the methyl and methylene (B1212753) groups of the cyclopropyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For example, the protons of the ethyl methyl group would show a correlation to the carbinol carbon and the methine proton would show correlations to the quaternary carbon of the cyclopropyl ring and the cyclopropyl methyl carbon.

Illustrative Data Table: Hypothetical ¹H and ¹³C NMR Assignments for this compound

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H to C) |

| 1 (-CH(OH)) | 3.5 (q, J=6.5 Hz) | 70.0 | C2, C3, C4 |

| 2 (-CH₃ ethyl) | 1.2 (d, J=6.5 Hz) | 25.0 | C1 |

| 3 (C-q cyclopropyl) | - | 20.0 | - |

| 4 (-CH₃ cyclopropyl) | 1.1 (s) | 18.0 | C3, C5 |

| 5 (cyclopropyl CH₂) | 0.4-0.6 (m) | 11.0 | C3, C4 |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. utdallas.educhemeo.com The resulting VCD spectrum provides information about the stereochemistry and conformational properties of the molecule in solution.

For this compound, the VCD spectrum would be expected to show characteristic signals for the vibrational modes of the molecule, such as the O-H and C-O stretching vibrations, as well as the various C-H stretching and bending modes. Each of these vibrational modes in a chiral environment will have a corresponding VCD signal, which can be positive or negative.

The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). A good match between the experimental and calculated spectra for a particular enantiomer allows for an unambiguous assignment of the absolute configuration.

Illustrative Data Table: Hypothetical Key VCD Signals for this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | VCD Sign |

| O-H Stretch | ~3400 | Strong | + |

| C-H Stretch (ethyl) | ~2970 | Medium | - |

| C-H Stretch (cyclopropyl) | ~3050 | Medium | + |

| C-O Stretch | ~1100 | Strong | - |

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Correlation

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the UV-Vis region. youtube.com It is particularly useful for chiral molecules containing chromophores that absorb in this region. Although this compound does not have a strong chromophore, it will exhibit ECD signals corresponding to the electronic transitions of the hydroxyl group and the carbon skeleton at shorter wavelengths.

Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. researchgate.net The calculated spectrum for the (1S)-enantiomer should match the experimental spectrum, while the calculated spectrum for the (1R)-enantiomer would be its mirror image. This correlation provides a reliable method for assigning the absolute stereochemistry.

Illustrative Data Table: Hypothetical ECD Data and Computational Correlation for this compound

| Experimental λmax (nm) | Experimental Δε | Calculated λmax (nm) for (1S) | Calculated Rotatory Strength (R) | Assignment |

| ~195 | +1.2 | 198 | +1.5 | n → σ* (C-O) |

| ~180 | -0.8 | 182 | -1.0 | σ → σ* |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition and for elucidating its structure through the analysis of fragmentation patterns. While specific experimental HRMS data for this compound is not widely available in published literature, a theoretical analysis based on established principles of mass spectrometry for tertiary alcohols and cyclopropyl-containing compounds allows for a detailed prediction of its mass spectrum.

Molecular Formula Confirmation

The primary application of HRMS is the accurate mass measurement of the molecular ion, which in turn confirms the elemental composition. The molecular formula of this compound is C7H14O. High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, the expected exact mass of the molecular ion ([M]+•) would be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O). This high-precision measurement is critical for unequivocally confirming the molecular formula of the analyte. In the case of this tertiary alcohol, the molecular ion peak may be of low abundance or entirely absent in electron ionization (EI) mass spectra due to its instability. chemistrynotmystery.comlibretexts.org

Predicted Fragmentation Pathways

The fragmentation of the molecular ion provides a structural fingerprint of the molecule. For this compound, several key fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses.

Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. youtube.com For this molecule, two primary alpha-cleavage routes are plausible:

Loss of a methyl radical (•CH₃) to form a stable oxonium ion.

Loss of the 1-methylcyclopropyl radical to form a different oxonium ion. The cleavage that leads to the most stable carbocation is generally favored.

Dehydration: The elimination of a water molecule (H₂O) is a characteristic fragmentation for many alcohols, leading to a peak at M-18. chemistrynotmystery.comyoutube.com This process results in the formation of an alkene radical cation.

Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo cleavage upon ionization. This can lead to a variety of rearranged ions, further complicating the fragmentation pattern but also providing valuable structural information.

The following table outlines the predicted major fragment ions, their elemental compositions, and their calculated exact masses.

Theoretical and Computational Studies of 1s 1 1 Methylcyclopropyl Ethan 1 Ol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. aps.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The first step in most computational studies is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. researchgate.net For a flexible molecule like (1s)-1-(1-methylcyclopropyl)ethan-1-ol, this involves exploring its conformational energy landscape. The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the cyclopropyl (B3062369) ring and the chiral carbinol center.

Studies on similar molecules, such as cyclopropyl methyl ketone, have shown that different rotational arrangements (conformers) possess distinct energies. uwlax.edu For this compound, key conformers would be defined by the dihedral angle between the hydroxyl group and the methyl group on the cyclopropane (B1198618) ring. Computational analysis typically involves rotating this bond and calculating the energy at each step to identify stable, low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. sapub.org The relative stability of these conformers is governed by steric hindrance and other non-covalent interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) Level of Theory.

| Conformer | Dihedral Angle (H-O-C-C_ring) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Anti-periplanar) | 180° | 0.00 |

| B (Gauche) | 60° | 0.75 |

Note: This table is illustrative, based on typical energy differences for sterically hindered conformers.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). wuxiapptec.com

For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the oxygen atom and the characteristic high-energy Walsh orbitals of the cyclopropane ring. The LUMO is anticipated to be a σ* (antibonding) orbital associated with the C-O bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. samipubco.comresearchgate.net DFT calculations are widely used to compute the energies and visualize the spatial distribution of these orbitals. youtube.com

Table 2: Predicted Frontier Orbital Energies for this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -9.5 | Associated with oxygen lone pairs and cyclopropyl Walsh orbitals. |

| LUMO Energy | +1.5 | Associated with the σ* C-O antibonding orbital. |

Note: These values are representative for a small alcohol and are based on general trends observed in DFT studies of similar organic molecules. samipubco.com

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. nih.gov The ESP map is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential.

In the case of this compound, the ESP surface would show a region of strong negative potential (typically colored red) localized around the oxygen atom of the hydroxyl group, reflecting the high electron density of its lone pairs. researchgate.net This area represents the primary site for electrophilic attack. Conversely, a region of positive potential (colored blue) would be found on the hydroxyl hydrogen, indicating its acidic character and ability to act as a hydrogen bond donor. The remainder of the molecule's hydrocarbon framework would exhibit relatively neutral potential (green). nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a highly versatile and computationally efficient method that is widely applied to predict a range of molecular properties with good accuracy. scirp.org

DFT calculations have become an indispensable tool for assigning and predicting spectroscopic data, aiding in the structural elucidation of complex molecules. ruc.dk

NMR Chemical Shifts: DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govmdpi.com For this compound, calculations would predict the characteristic upfield chemical shifts for the cyclopropyl protons and carbons due to the ring's unique electronic structure. By comparing the calculated shifts with experimental data, one can confirm the molecular structure and assign each resonance unambiguously. mdpi.com The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound.

| Carbon Atom | Predicted Shift (B3LYP/6-311+G(2d,p)) |

|---|---|

| C (hydroxyl-bearing) | 72.5 |

| C (quaternary cyclopropyl) | 22.0 |

| CH₂ (cyclopropyl) | 14.5 |

| CH₃ (on cyclopropyl) | 18.0 |

Note: This table presents plausible chemical shifts based on DFT predictions for similar structural motifs.

Electronic Circular Dichroism (ECD) Spectra: Since this compound is a chiral molecule, it will exhibit an Electronic Circular Dichroism (ECD) spectrum. Time-Dependent DFT (TD-DFT) is the standard method for calculating theoretical ECD spectra. hebmu.edu.cn The process involves first performing a conformational analysis to identify all significant low-energy conformers. Then, the ECD spectrum is calculated for each conformer, and a final Boltzmann-weighted average spectrum is generated. mdpi.com By comparing the sign and shape of the calculated spectrum with the experimentally measured one, the absolute configuration of the chiral center can be unequivocally determined. nih.govnih.gov

DFT is a powerful method for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. rsc.orgsmu.edu A characteristic reaction of cyclopropyl carbinols is the acid-catalyzed ring-opening rearrangement. nih.gov

For this compound, this reaction would likely proceed through the following steps:

Protonation of the hydroxyl group by an acid catalyst.

Loss of a water molecule to form a secondary cyclopropylcarbinyl cation.

Ring-opening of the strained cyclopropane ring to form a more stable, delocalized homoallylic cation.

Attack by a nucleophile (e.g., water) to yield the final ring-opened product.

Table 4: Hypothetical Relative Free Energies (kcal/mol) for the Acid-Catalyzed Ring-Opening of this compound.

| Species | Relative Free Energy (ΔG) |

|---|---|

| Reactant + H⁺ | 0.0 |

| Protonated Alcohol | -5.2 |

| Transition State 1 (Water Loss) | +15.8 |

| Cyclopropylcarbinyl Cation | +10.3 |

| Transition State 2 (Ring Opening) | +12.1 |

| Homoallylic Cation | -2.5 |

Note: This table is a simplified, illustrative representation of a reaction energy profile derived from DFT calculations.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would be invaluable for understanding its conformational flexibility and how it interacts with other molecules, such as solvents or biological receptors.

Conformational Dynamics:

The primary conformational flexibility of this compound arises from the rotation around the single bond connecting the cyclopropyl ring and the ethan-1-ol moiety. This rotation dictates the spatial arrangement of the hydroxyl group and the methyl group on the ethyl chain relative to the three-membered ring.

While direct simulation data for this compound is scarce, computational studies on similar structures, such as cyclopropyl methyl ketone, have been performed. These studies help in understanding the rotational energy landscape. For instance, calculations on cyclopropyl methyl ketone revealed that the s-cis conformation (where the carbonyl group is eclipsed with a C-C bond of the cyclopropane ring) is the most stable. A similar principle would apply to this compound, where specific staggered and eclipsed conformations would represent energy minima and maxima. The presence of the additional methyl group on the cyclopropane ring would introduce further steric considerations, likely influencing the preferred rotational angles.

An MD simulation would track the transitions between these different rotational states (rotamers) over time, providing a detailed picture of the molecule's flexibility. The simulation would likely show rapid interconversion between several low-energy conformations at room temperature. The relative populations of these conformers could be calculated from the simulation trajectories.

Intermolecular Interactions:

The hydroxyl (-OH) group in this compound is a key feature for forming intermolecular interactions, particularly hydrogen bonds. In a condensed phase (liquid or solution), MD simulations would illustrate the dynamic network of hydrogen bonds formed between molecules of this compound or between the molecule and solvent molecules.

The simulation would provide quantitative data on:

The average number of hydrogen bonds per molecule.

The lifetime of these hydrogen bonds.

The geometry (distance and angle) of the hydrogen bonds.

In an aqueous environment, the hydroxyl group would act as both a hydrogen bond donor and acceptor with water molecules. The cyclopropyl and methyl groups, being nonpolar, would interact primarily through weaker van der Waals forces and would likely influence the local structuring of water molecules, a phenomenon known as hydrophobic hydration.

A hypothetical summary of data that could be extracted from an MD simulation of this compound in water is presented in the table below.

| Interaction Parameter | Simulated Value (Hypothetical) | Significance |

|---|---|---|

| Average O-H···O (water) distance | 2.8 Å | Indicates the average length of hydrogen bonds to water. |

| Average hydrogen bonds to water (as donor) | 1 | Reflects the hydrogen bond donating capacity of the hydroxyl group. |

| Average hydrogen bonds to water (as acceptor) | 1-2 | Reflects the hydrogen bond accepting capacity of the hydroxyl oxygen. |

| Rotational correlation time of C-C bond | ~50 ps | Characterizes the timescale of conformational changes. |

Quantitative Structure-Activity Relationship (QSAR) Explorations (if applicable to broader chemical class)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. For a broader chemical class like aliphatic alcohols, QSAR studies can be highly relevant for predicting properties without the need for experimental testing.

While no specific QSAR models for this compound have been identified, studies on general aliphatic alcohols have successfully modeled various endpoints, such as toxicity, boiling point, and water solubility nih.govnih.gov. These studies can inform which molecular descriptors would be important in a hypothetical QSAR model for cyclopropyl carbinols.

Relevant Molecular Descriptors:

For a QSAR study involving this compound and related compounds, the following types of descriptors would likely be calculated and considered for model building:

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule. Examples include connectivity indices (e.g., Zagreb indices) and shape indices (e.g., Kappa indices). They encode information about the size, shape, and degree of branching of the molecule.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. Important descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. For instance, the charge on the hydroxyl oxygen would be critical for modeling interactions related to hydrogen bonding.

Physicochemical Descriptors: These describe properties like hydrophobicity (logP), molar refractivity, and polar surface area. The logP value, which is a measure of a compound's lipophilicity, is often a crucial predictor of biological activity.

Hypothetical QSAR Application:

A QSAR model could be developed to predict a specific biological activity, for example, the inhibition of a particular enzyme by a series of cyclopropyl carbinols. The process would involve:

Synthesizing or acquiring a set of related cyclopropyl carbinols with varying substituents.

Experimentally measuring the biological activity of each compound.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates a subset of the descriptors to the observed activity.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized cyclopropyl carbinols, thereby guiding the design of more potent compounds.

The following interactive table showcases a hypothetical set of descriptors that would be relevant for a QSAR study of this chemical class.

| Descriptor Type | Specific Descriptor Example | Property Encoded |

|---|---|---|

| Topological | Wiener Index | Molecular size and branching |

| Quantum Chemical | HOMO Energy | Electron-donating ability |

| Physicochemical | logP | Lipophilicity/Hydrophobicity |

| Geometrical | Molecular Surface Area | Molecular dimensions |

Biocatalytic Approaches for the Synthesis and Transformation of 1s 1 1 Methylcyclopropyl Ethan 1 Ol

Enzymatic Resolution of Racemic (1s)-1-(1-methylcyclopropyl)ethan-1-ol and its Precursors

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers from a racemic mixture. nih.gov This technique relies on the differential reaction rates of two enantiomers with an enzyme, leading to the enrichment of one enantiomer in the product and the other in the unreacted substrate. wikipedia.org Lipases are particularly versatile enzymes for the resolution of racemic alcohols via enantioselective acylation or hydrolysis. jocpr.commdpi.com

While direct enzymatic resolution of racemic 1-(1-methylcyclopropyl)ethan-1-ol has not been specifically reported, studies on structurally similar secondary alcohols demonstrate the potential of this approach. For instance, lipase-catalyzed kinetic resolution has been successfully applied to various aryl, alkyl, and cyclopropyl-containing secondary alcohols. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a frequently used biocatalyst for these transformations, exhibiting high enantioselectivity and stability in organic solvents. nih.govjocpr.com The resolution of racemic 1-phenylethanol, a common model substrate, has been extensively studied, achieving high enantiomeric excess (ee) for both the remaining alcohol and the acylated product. nih.gov

The successful resolution of dihalocyclopropyl alcohols further underscores the applicability of lipases to substrates containing a cyclopropane (B1198618) ring. researchgate.net In a study on the kinetic resolution of halogenated cyclopropane derivatives, Candida antarctica lipase B showed excellent results for secondary alcohols, achieving high E-values. researchgate.net

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| (R,S)-1-phenylethanol | Novozym 435 (CALB) | Vinyl acetate | n-hexane | (S)-1-phenylethanol | >99% | nih.gov |

| (R,S)-1-(2-Furyl) ethanol | Novozym 435 (CALB) | Vinyl acetate | n-heptane | (S)-1-(2-Furyl) ethanol | >99% | jocpr.com |

| (1S,1'S)-1-(2',2'-dichloro-3',3'-dimethylcyclopropyl) ethanol | Candida antarctica lipase B | Butanoyl vinyl | Diisopropyl ether | (1R,1'R)-butanoate | >99% | researchgate.net |

Based on these findings, it is highly probable that a similar strategy could be developed for the kinetic resolution of racemic 1-(1-methylcyclopropyl)ethan-1-ol. Screening of different lipases, acyl donors, solvents, and reaction conditions would be necessary to achieve optimal separation.

Stereoselective Bioreductions of Prochiral Ketones to the 1S Enantiomer

The stereoselective reduction of a prochiral ketone, 1-(1-methylcyclopropyl)ethanone, presents a more direct and atom-economical route to this compound. This approach avoids the 50% theoretical yield limitation of kinetic resolution. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high enantioselectivity. matthey.comwikipedia.org These enzymes utilize a cofactor, typically NADH or NADPH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) or a sacrificial co-substrate (e.g., isopropanol). organic-chemistry.org

A wide range of ketones can be reduced by ADHs, and by selecting an appropriate enzyme, either the (R)- or (S)-enantiomer of the alcohol can be obtained. organic-chemistry.org Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are also commonly employed for the stereoselective reduction of ketones. wikipedia.org These systems contain a variety of reductases and have the advantage of inherent cofactor regeneration.

While the bioreduction of 1-(1-methylcyclopropyl)ethanone to the corresponding (1s)-alcohol has not been explicitly described, the successful reduction of other cyclopropyl (B3062369) ketones suggests the feasibility of this approach. For example, the stereoselective synthesis of (S)-1-cyclopropyl-2-methoxyethanamine was achieved via a chemo-enzymatic route starting from methyl cyclopropyl ketone.

Table 2: Examples of Stereoselective Bioreduction of Prochiral Ketones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| α-Stereogenic carbonyl compounds | Baker's yeast | Enantioenriched alcohol | High | wikipedia.org |

| Various ketones | Alcohol dehydrogenase (ADH) | (R)- or (S)-alcohol | High | organic-chemistry.org |

The application of a panel of commercially available ADHs or the screening of various microbial strains could lead to the identification of a suitable biocatalyst for the highly stereoselective reduction of 1-(1-methylcyclopropyl)ethanone to the desired (1s)-enantiomer.